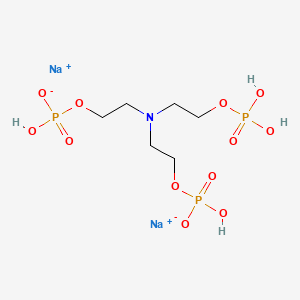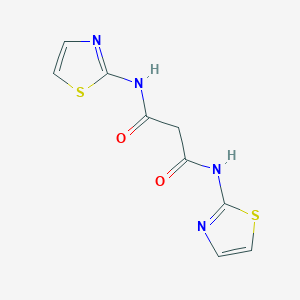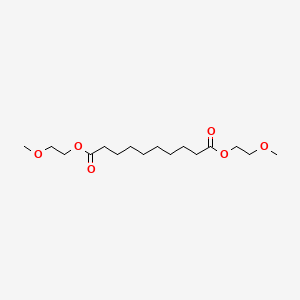
Bis(2-methoxyethyl) sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyethyl) decanedioate: is an organic compound with the molecular formula C16H30O6. It is also known as bis(2-methoxyethyl) sebacate. This compound is a diester derived from decanedioic acid and 2-methoxyethanol. It is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyethyl) decanedioate typically involves the esterification of decanedioic acid with 2-methoxyethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Decanedioic acid+2(2-methoxyethanol)→Bis(2-methoxyethyl) decanedioate+Water
Industrial Production Methods: In industrial settings, the production of bis(2-methoxyethyl) decanedioate may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methoxyethyl) decanedioate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products:
Oxidation: Decanedioic acid and methoxyacetic acid.
Reduction: 2-methoxyethanol and decanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-methoxyethyl) decanedioate has several applications in scientific research, including:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: It is used in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: It is explored for its potential use in the formulation of pharmaceuticals due to its biocompatibility.
Industry: It is used as a solvent and intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(2-methoxyethyl) decanedioate involves its interaction with molecular targets through ester linkages. The ester functional groups can undergo hydrolysis in biological systems, releasing decanedioic acid and 2-methoxyethanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Bis(2-ethoxyethyl) decanedioate: Similar structure but with ethoxy groups instead of methoxy groups.
Diethylene glycol dimethyl ether: A related compound with similar ether linkages but different ester groups.
Uniqueness: Bis(2-methoxyethyl) decanedioate is unique due to its specific ester linkages, which provide distinct chemical and physical properties. Its biocompatibility and versatility in various applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
71850-03-8 |
|---|---|
Fórmula molecular |
C16H30O6 |
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
bis(2-methoxyethyl) decanedioate |
InChI |
InChI=1S/C16H30O6/c1-19-11-13-21-15(17)9-7-5-3-4-6-8-10-16(18)22-14-12-20-2/h3-14H2,1-2H3 |
Clave InChI |
JGDURTCBAJOZDJ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)CCCCCCCCC(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
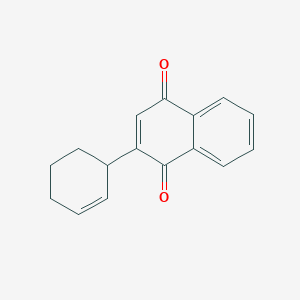

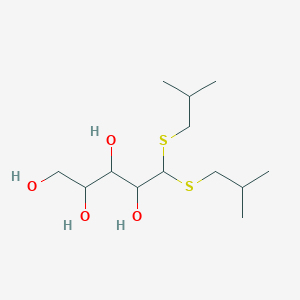

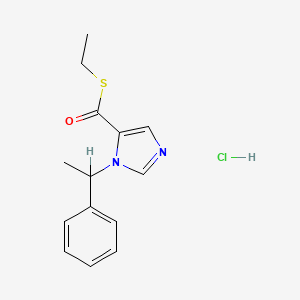
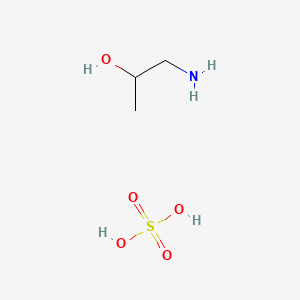


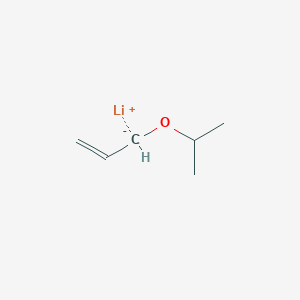
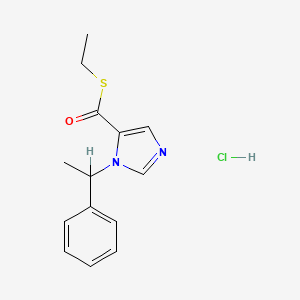
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
